N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopentanecarboxamide
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Overview
Description
“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopentanecarboxamide” is a complex organic compound. It contains functional groups such as amide, ether, and aromatic ring which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the methoxy groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would include a cyclopentanecarboxamide core with a methoxyphenethyl group attached via an amide bond. The presence of the methoxy groups and the aromatic ring could have significant effects on the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide bond and the nonpolar aromatic ring could affect its solubility, melting point, and other properties .Scientific Research Applications
Analytical Toxicology
- Analytical Profiles and Biological Matrix Analysis : Research conducted by De Paoli et al. (2013) focused on characterizing arylcyclohexylamines, including methoxetamine, which is structurally related to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopentanecarboxamide. They developed a method for qualitative and quantitative analysis of these compounds in biological matrices such as blood, urine, and vitreous humor using techniques like gas chromatography, mass spectrometry, and HPLC-UV (De Paoli et al., 2013).
Pharmacology and Neuroscience
- 5-HT1A Receptor Studies : Various studies have focused on compounds structurally related to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopentanecarboxamide, such as WAY-100635, which is a potent and selective 5-HT1A receptor antagonist. This research has implications for understanding serotonin receptor functioning and the development of new therapeutic agents for psychiatric and neurological disorders (Forster et al., 1995), (Craven et al., 1994).
Biochemistry and Molecular Biology
- Synthesis and Characterization of Derivatives : Research in this area, such as the work by Fukada and Yamamoto (1985), involves synthesizing and characterizing various derivatives of cyclopentanone, which is related to the structure of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopentanecarboxamide. These studies have implications for developing new materials and understanding chemical reactions (Fukada & Yamamoto, 1985).
Corrosion Science
- Corrosion Inhibition Studies : Research on compounds such as Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives, which bear structural similarities to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopentanecarboxamide, have been conducted to investigate their efficiency as corrosion inhibitors. These studies are significant in materials science and industrial applications (Djenane et al., 2019).
Future Directions
properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-5-8-13(10-14)15(20-2)11-17-16(18)12-6-3-4-7-12/h5,8-10,12,15H,3-4,6-7,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLKKQFIDYGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide |
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